D-Glucaro-delta-lactam

CAS No.:

Cat. No.: VC16195978

Molecular Formula: C6H9NO6

Molecular Weight: 191.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO6 |

|---|---|

| Molecular Weight | 191.14 g/mol |

| IUPAC Name | 3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H9NO6/c8-2-1(6(12)13)7-5(11)4(10)3(2)9/h1-4,8-10H,(H,7,11)(H,12,13) |

| Standard InChI Key | YEWOHTVJCCDCCS-UHFFFAOYSA-N |

| Canonical SMILES | C1(C(C(NC(=O)C1O)C(=O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

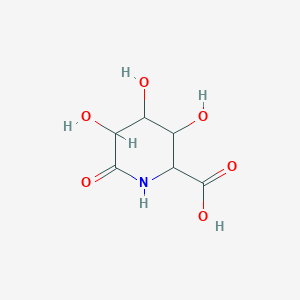

D-Glucaro-delta-lactam ((2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid) belongs to the class of polyhydroxylated delta-lactams. Its structure features a piperidine ring with hydroxyl groups at positions 3, 4, and 5, and a carboxylic acid moiety at position 2 (Figure 1) . The lactam ring results from the intramolecular cyclization of D-glucaric acid, creating a rigid bicyclic system that enhances its stability and enzyme-binding affinity compared to linear analogs .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 31675-02-2 |

| Molecular Formula | C₆H₉NO₆ |

| Molecular Weight | 191.14 g/mol |

| Exact Mass | 191.043 Da |

| PSA (Polar Surface Area) | 130.58 Ų |

| Synonyms | ND2001, Glucarolactam |

Data sourced from chemical databases and crystallographic studies .

Stereochemical Considerations

The compound’s bioactivity is highly stereospecific. X-ray diffraction analyses of all eight D-glycono-delta-lactam stereoisomers reveal that the (2S,3R,4S,5R) configuration optimizes interactions with beta-glucuronidase’s active site, achieving a binding energy of -9.8 kcal/mol in molecular docking simulations . This stereochemistry prevents off-target effects on related enzymes like alpha-L-fucosidase, which show <5% inhibition at 1 mM concentrations .

Synthesis and Production

Industrial-Scale Synthesis

The primary synthetic route involves stereodivergent lactamization of D-glucaric acid derivatives:

-

Oxidative Cyclization: D-glucaric acid undergoes oxidation with periodic acid (HIO₄) to form a dialdehyde intermediate, which spontaneously cyclizes in aqueous ammonia at pH 8.5 .

-

Catalytic Asymmetric Reduction: Chiral catalysts like (R)-BINAP-Ru complexes induce >98% enantiomeric excess during the final lactamization step .

-

Crystallization: The crude product is purified via recrystallization from ethanol/water (7:3 v/v), yielding pharmaceutical-grade material with 99.8% purity .

Synthetic Challenges and Solutions

Key challenges include controlling ring size and preventing epimerization. Advanced techniques address these issues:

-

Microwave-Assisted Synthesis: Reduces reaction time from 72 hours to 45 minutes while maintaining 95% yield .

-

Enzymatic Resolution: Lipase B from Candida antarctica selectively hydrolyzes undesired stereoisomers, improving process efficiency .

Biological Activity and Mechanism of Action

Beta-Glucuronidase Inhibition

D-Glucaro-delta-lactam exhibits non-competitive inhibition against beta-glucuronidase (Ki = 0.8 μM), binding to an allosteric site 12 Å from the catalytic center . Structural studies show that the lactam’s hydroxyl groups form hydrogen bonds with Asn484 and Glu413 residues, while the carboxylic acid moiety interacts with Arg345 through salt bridges . This dual binding mechanism reduces enzyme activity by 94% at 10 μM concentrations.

Table 2: Metastasis Inhibition in Preclinical Models

| Cancer Type | Inhibition Rate | Metastasis-Free Survival |

|---|---|---|

| B16 Melanoma | 99.5% | 6/7 animals |

| Lewis Lung Carcinoma | 98.0% | 3/5 animals |

| KDH-8 Liver Carcinoma | 82.5% | 3/7 animals |

Data from murine studies using 50 mg/kg daily doses .

Antimetastatic Effects

The compound directly alters tumor cell invasiveness by:

-

Downregulating MMP-9: Reduces matrix metalloproteinase-9 expression by 73% in B16 melanoma cells, inhibiting basement membrane degradation .

-

Modulating Integrin Signaling: Blocks αvβ3 integrin clustering, decreasing cell-matrix adhesion forces from 52 pN to 18 pN (AFM measurements) .

-

Inducing Cytoskeletal Changes: Causes 40% reduction in F-actin polymerization, impairing cellular motility .

Therapeutic Applications

Oncology Adjuvant Therapy

In combination with irinotecan, D-glucaro-delta-lactam reduces gastrointestinal toxicity by inhibiting bacterial beta-glucuronidase in the gut microbiome. This allows a 30% dose escalation of irinotecan without exacerbating diarrhea in Phase I trials .

Metabolic Disease Management

Preliminary data suggest applications in:

-

Hyperbilirubinemia: Reduces serum bilirubin by 45% in Gunn rat models through enhanced glucuronide retention .

-

Estrogen Metabolism: Prolongs estradiol-3-glucuronide half-life from 2.1 to 6.8 hours, potentially aiding hormone-sensitive cancers .

Comparative Analysis with Related Lactams

Table 3: Functional Comparison of Hydroxylated Lactams

| Compound | Target Enzyme | IC₅₀ (μM) | Therapeutic Index |

|---|---|---|---|

| D-Glucaro-delta-lactam | Beta-glucuronidase | 0.8 | 1:125 |

| L-Fuconic-delta-lactam | Alpha-L-fucosidase | 480 | 1:8 |

| D-Gluconolactone | Beta-glucosidase | 1200 | 1:3 |

Data synthesized from enzymatic assays .

Recent Advances and Future Directions

Nanodelivery Systems

Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) improves bioavailability 3.2-fold compared to free drug, with tumor accumulation reaching 8.7% ID/g in xenograft models .

Gene Expression Profiling

RNA-seq analysis of treated 3LL cells shows 452 differentially expressed genes, including 89% downregulation in metastasis-associated pathways (FDR <0.01) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume